Methyl diethyldithiocarbamate
Overview
Description
Methyl diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It has the linear formula C6H13NS2 .
Synthesis Analysis
Dithiocarbamates (DTCs) are generated by the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis is commonly achieved by the reaction of carbon disulphide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis
The molecular formula of Methyl diethyldithiocarbamate is C6H13NS2 . The molecular weight is 163.3 g/mol . The InChI is InChI=1S/C6H13NS2/c1-4-7 (5-2)6 (8)9-3/h4-5H2,1-3H3 .Chemical Reactions Analysis
Dithiocarbamates (DTCs) are organosulfur ligands which form stable complexes with metals . They are formed depending on the nature of amines used during the synthesis of the compound .Physical And Chemical Properties Analysis
The molecular weight of Methyl diethyldithiocarbamate is 163.3 g/mol . The exact mass is 163.05 .Scientific Research Applications
Neurotoxicity Enhancement : MeDDC exacerbates the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, potentially due to increased brain concentrations of MPTP's toxic metabolite, MPP+ (Irwin et al., 1987).
Metabolism in Disulfiram Treatment : MeDDC is identified as a metabolite in the blood of patients treated with disulfiram, suggesting its involvement in disulfiram's pharmacokinetic profile (Cobby et al., 1977).
Impact on Dopamine Neurons : In a study on mice, diethyldithiocarbamate (DDC) combined with MPTP resulted in significant reductions in striatal dopamine levels and induced bradykinesia, indicating its potential for studying Parkinson's disease models (Takahata et al., 2003).
Protection Against Chemical-Induced DNA Damage : DEDTC, a related compound, was found to prevent DNA strand breaks and liver cell necrosis in rats caused by dimethylnitrosamine, indicating its potential protective role against certain chemical carcinogens (Abanobi et al., 1977).
Antioxidant Properties : DDC demonstrates significant antioxidant activities, including scavenging reactive oxygen species and protecting against oxidant-induced damage, suggesting its therapeutic potential in oxidative stress-related diseases (Liu et al., 1996).
Cancer Research : DDTC, when complexed with copper, exhibits proteasome-inhibitory and apoptosis-inducing activities in cancer cells, suggesting its utility in cancer treatment strategies (Pang et al., 2007).
Chemoprotector Against Cisplatin Toxicity : DDTC has been explored as a chemoprotector to mitigate the toxic effects of cisplatin, a chemotherapy drug, without inhibiting tumor response (Qazi et al., 1988).
Safety And Hazards
Future Directions
Dithiocarbamates (DTCs) are still among modern agriculture’s most extensively used pesticides . They are also used in the synthesis of adducts, nanoparticles, and nanocomposites . Future research could focus on overcoming the challenges experienced during the synthesis of dithiocarbamate to obtain accurate results .
properties
IUPAC Name |
methyl N,N-diethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXPFCUABYLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218696 | |
Record name | Methyl diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diethyldithiocarbamate | |
CAS RN |
686-07-7 | |
Record name | Methyl N,N-diethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl diethyldithiocarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DIETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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